molecular formula C14H25NO12 B132981 1-Desoxy-1-glycinomaltose CAS No. 142937-59-5

1-Desoxy-1-glycinomaltose

Cat. No. B132981
M. Wt: 399.35 g/mol
InChI Key: PUZZDKPXMUSJCH-UUWQLDJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Desoxy-1-glycinomaltose (DGM) is a non-reducing disaccharide that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. DGM is a derivative of maltose, where the glucose residue at the reducing end is replaced by a glycine molecule. This substitution results in a molecule that is more stable and resistant to hydrolysis, making it an ideal candidate for use in various research applications.

Mechanism Of Action

The mechanism of action of 1-Desoxy-1-glycinomaltose is not well understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 1-Desoxy-1-glycinomaltose has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate antioxidant enzymes, such as superoxide dismutase and catalase.

Biochemical And Physiological Effects

1-Desoxy-1-glycinomaltose has been shown to have a range of biochemical and physiological effects, including the modulation of glucose metabolism, the regulation of lipid metabolism, and the reduction of oxidative stress. 1-Desoxy-1-glycinomaltose has also been shown to improve insulin sensitivity and to reduce the risk of developing type 2 diabetes.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-Desoxy-1-glycinomaltose in lab experiments is its stability and resistance to hydrolysis. This makes it an ideal candidate for use in various biochemical and biotechnological applications. However, one of the limitations of using 1-Desoxy-1-glycinomaltose is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-Desoxy-1-glycinomaltose, including the development of novel drugs and therapeutics, the exploration of its potential applications in biotechnology and nanotechnology, and the investigation of its role in various disease states. Additionally, further research is needed to better understand the mechanism of action of 1-Desoxy-1-glycinomaltose and to identify its potential side effects and toxicity.

Synthesis Methods

1-Desoxy-1-glycinomaltose can be synthesized through a variety of methods, including enzymatic and chemical synthesis. One of the most commonly used methods for the synthesis of 1-Desoxy-1-glycinomaltose is through the use of α-amylase and glycine. The α-amylase catalyzes the hydrolysis of starch to produce maltose, which is then reacted with glycine to yield 1-Desoxy-1-glycinomaltose.

Scientific Research Applications

1-Desoxy-1-glycinomaltose has been extensively studied for its potential applications in various fields of science, including biochemistry, biotechnology, and medicine. One of the most promising applications of 1-Desoxy-1-glycinomaltose is in the development of novel drugs and therapeutics. 1-Desoxy-1-glycinomaltose has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

properties

CAS RN

142937-59-5

Product Name

1-Desoxy-1-glycinomaltose

Molecular Formula

C14H25NO12

Molecular Weight

399.35 g/mol

IUPAC Name

2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]acetic acid

InChI

InChI=1S/C14H25NO12/c16-2-6-8(20)9(21)10(22)13(26-6)27-11-5(17)3-25-14(24,12(11)23)4-15-1-7(18)19/h5-6,8-13,15-17,20-24H,1-4H2,(H,18,19)/t5-,6-,8-,9+,10-,11-,12+,13-,14-/m1/s1

InChI Key

PUZZDKPXMUSJCH-UUWQLDJQSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CNCC(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

SMILES

C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CNCC(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O

Other CAS RN

142937-59-5

synonyms

1-desoxy-1-glycinomaltose
maltolosylglycine

Origin of Product

United States

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